2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzodiazole, pyridine, and triazoloquinazoline moieties. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the ethyl group. The pyridine moiety is then attached through a nucleophilic substitution reaction. Finally, the triazoloquinazoline ring is formed through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-4-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Uniqueness
The uniqueness of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(pyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8/c1-17-28-21-10-4-5-11-22(21)32(17)14-12-23-30-24-19-8-2-3-9-20(19)29-25(33(24)31-23)27-16-18-7-6-13-26-15-18/h2-11,13,15H,12,14,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVGOQFXSZSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCC6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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